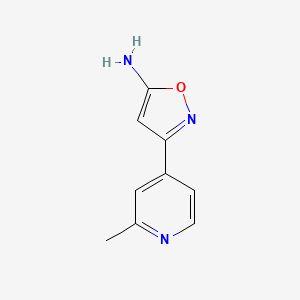
1-(3-bromo-2-pyridinyl)Cyclopropanemethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-bromopyridin-2-yl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C9H11BrN2 It features a cyclopropyl group attached to a methanamine moiety, with a bromopyridinyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-bromopyridin-2-yl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by bromination and subsequent amination. One common method includes:
Cyclopropanation: Starting with a pyridine derivative, a cyclopropyl group is introduced using a cyclopropanation reaction.
Bromination: The cyclopropylpyridine is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods: While specific industrial production methods for [1-(3-bromopyridin-2-yl)cyclopropyl]methanamine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the bromopyridinyl group, potentially converting it to a pyridinyl group.
Substitution: The bromine atom in the pyridinyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Conversion to pyridinyl derivatives.
Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Heterocyclic Compounds: The compound serves as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Biology:
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing molecules with specific pharmacological properties.
Industry:
Wirkmechanismus
The mechanism of action of [1-(3-bromopyridin-2-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The bromopyridinyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- [1-(3-chloropyridin-2-yl)cyclopropyl]methanamine
- [1-(3-fluoropyridin-2-yl)cyclopropyl]methanamine
- [1-(3-iodopyridin-2-yl)cyclopropyl]methanamine
Comparison:
- Uniqueness: The bromine atom in [1-(3-bromopyridin-2-yl)cyclopropyl]methanamine provides unique reactivity compared to its halogenated analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and biological interactions differently than chlorine, fluorine, or iodine .
Eigenschaften
Molekularformel |
C9H11BrN2 |
|---|---|
Molekulargewicht |
227.10 g/mol |
IUPAC-Name |
[1-(3-bromopyridin-2-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H11BrN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4,6,11H2 |
InChI-Schlüssel |
WRQQZYKZSLWONG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CN)C2=C(C=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 3-(bicyclo[2.2.1]heptan-2-yl)-2-hydroxypropanoate](/img/structure/B13596079.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B13596088.png)



